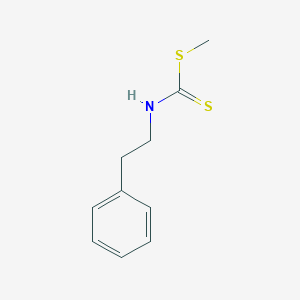

Carbamic acid, phenethyldithio-, methyl ester

Beschreibung

Carbamic acid, phenethyldithio-, methyl ester is a thiocarbamate derivative characterized by a phenethyl group (a phenyl ring attached to an ethyl chain) linked via a dithiocarbamate (-S-S-C-O-) moiety to a methyl ester. The dithiocarbamate group introduces sulfur atoms, which may enhance lipophilicity and alter biological interactions compared to oxygen-based carbamates .

Eigenschaften

IUPAC Name |

methyl N-(2-phenylethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQKWKSZGCZEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166836 | |

| Record name | Carbamic acid, phenethyldithio-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16022-44-9 | |

| Record name | Carbamic acid, phenethyldithio-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016022449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, phenethyldithio-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Carbamoyl chlorides (ClCONR2) react with thiols under basic conditions to form thiocarbamates. For the target compound, methyl carbamoyl chloride (ClCONHMe) reacts with phenethylthiol in anhydrous tetrahydrofuran (THF) at 0–5°C. Sodium bicarbonate (NaHCO3) serves as a base to neutralize HCl byproducts.

-

Reactants:

-

Methyl carbamoyl chloride (1.05 eq.)

-

Phenethylthiol (1 eq.)

-

THF (solvent)

-

NaHCO3 (1.2 eq.)

-

-

Steps:

-

Cool THF and NaHCO3 to 0°C.

-

Add methyl carbamoyl chloride dropwise to the thiol mixture.

-

Maintain temperature below 5°C during addition.

-

Monitor reaction via TLC; typically completes within 2–4 hours.

-

Extract with ethyl acetate, wash with brine, dry (MgSO4), and concentrate.

-

Crystallize from ethyl acetate/petroleum ether (1:2) to isolate the product.

-

Yield: ~80–92% under optimized conditions.

Chloroformate-Mediated Thiolcarbamate Formation

Phenyl or methyl chloroformates have been utilized to synthesize carbamates via nucleophilic substitution. Adapting this for dithiocarbamates requires substituting amines with thiols.

Key Modifications for Thiol Reactivity

Thiols exhibit higher nucleophilicity than alcohols or amines, necessitating milder conditions. For instance, phenyl chloroformate reacts with phenethylthiol in THF at 0°C, yielding thiocarbonate intermediates. Subsequent aminolysis or transesterification could introduce the methyl ester group, though this remains hypothetical without direct experimental data.

Challenges:

-

Requirement for selective esterification without decarboxylation.

Phosgene-Based Route to Carbamoyl Chlorides

Phosgene (COCl2) is a traditional reagent for generating carbamoyl chlorides from amines. While hazardous, this method offers high purity intermediates.

Two-Step Synthesis

-

Phosgene Reaction:

-

Methyl Esterification:

Limitations:

-

Phosgene’s toxicity requires stringent safety protocols.

Acid-Catalyzed Esterification of Dithiocarbamic Acids

A novel method involves esterifying pre-formed dithiocarbamic acids (H2NCS2H) with methanol under acidic conditions.

Procedure :

-

Dithiocarbamic Acid Synthesis:

-

React phenethylamine with carbon disulfide (CS2) in NaOH/ethanol.

-

-

Esterification:

-

Add methanol and conc. HCl (1.2% final concentration).

-

Heat at 45°C overnight or 100°C for 1–1.5 hours.

-

Yield: ~70–85% after hexane extraction.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Thiolcarbamate Synthesis

Analyse Chemischer Reaktionen

Types of Reactions: Carbamic acid, phenethyldithio-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the phenethyldithio group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, phenethyldithio-, methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Wirkmechanismus

The mechanism of action of carbamic acid, phenethyldithio-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, making it useful in various applications, including pest control and drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl Phenylcarbamate (Carbamic Acid, Phenyl-, Methyl Ester)

- Structure : A phenyl group directly attached to the carbamate’s nitrogen, with a methyl ester (C₆H₅-NH-C(O)-OCH₃).

- Physicochemical Properties: Vapor pressure: 0.65–2.13 kPa across 394–418 K . Molecular weight: 165.18 g/mol (C₈H₉NO₂) .

- Applications: Primarily used as a chemical intermediate.

Diethyldithiocarbamic Acid Methyl Ester (Carbamic Acid, Diethyldithio-, Methyl Ester)

- Structure : Two ethyl groups on the carbamate nitrogen, with a dithiocarbamate group and methyl ester ((C₂H₅)₂N-C(S)-S-OCH₃).

- Synonyms: S-Methyl N,N-diethyldithiocarbamate, Methyldiethyl carbamodithioate .

- Applications: Used in agricultural and industrial settings as a fungicide or vulcanization accelerator .

ACC2 Inhibitors (A-908292 (S) and A-875400 (R))

- Structure: Thiazole-containing carbamic acid methyl esters with isopropoxyphenoxy substituents.

- Biological Activity :

- Mechanism : Both enantiomers upregulated PPAR-alpha-dependent genes (e.g., peroxisomal membrane proteins), indicating a shared pathway independent of ACC2 inhibition .

Antimicrobial Carbamates

- Example: 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-4-methyl-benzoic acid methyl ester, synthesized via Sonogashira coupling.

- Synthesis : Involves (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester as a key intermediate, highlighting the utility of carbamates in constructing complex antimicrobial agents .

Table 1: Key Properties of Selected Carbamates

Mechanistic and Functional Insights

- Role of Sulfur : Dithiocarbamates (e.g., diethyldithio-) exhibit metal-chelating properties, useful in catalysis or heavy metal detoxification, but may increase oxidative stress in biological systems .

- Stereochemical Effects : Enantiomers of carbamates (e.g., A-908292 (S) vs. A-875400 (R)) can exhibit divergent target affinities but overlapping off-target pathways, emphasizing the need for chiral resolution in drug design .

- PPAR-alpha Activation : Common among carbamates with hydrophobic substituents, suggesting a structural motif for metabolic pathway modulation .

Biologische Aktivität

Carbamic acid, phenethyldithio-, methyl ester, also known as methyl phenethyldithiocarbamate, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁N₁O₂S₂

- Molecular Weight : 213.32 g/mol

- CAS Number : 598-55-0

The compound is characterized by a carbamic acid structure with phenethyl and dithio groups that may contribute to its biological activities.

Mechanisms of Biological Activity

Carbamic acid derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many carbamate compounds have been studied for their ability to inhibit bacterial growth. The presence of sulfur in the dithio group may enhance this activity by disrupting microbial cell membranes or metabolic pathways.

- Antioxidant Properties : Compounds with dithio structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Some carbamates are known to inhibit enzymes such as acetylcholinesterase, which can affect neurotransmission and has implications in neuropharmacology.

Antimicrobial Studies

A study conducted on various carbamate derivatives, including methyl phenethyldithiocarbamate, demonstrated significant antimicrobial effects against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Methyl phenethyldithiocarbamate | Escherichia coli | 50 |

| Staphylococcus aureus | 25 | |

| Pseudomonas aeruginosa | 100 |

These findings suggest that methyl phenethyldithiocarbamate has promising potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results showed that:

- IC50 Value : 45 µg/mL

This indicates a moderate antioxidant activity, which could be beneficial in preventing oxidative damage in biological systems.

Case Studies

-

In Vivo Toxicity Assessment :

A toxicity study conducted on Sprague-Dawley rats revealed that administration of methyl phenethyldithiocarbamate at doses up to 2000 mg/kg did not result in significant acute toxicity. Observations included mild gastrointestinal distress but no long-term adverse effects on liver or kidney function were noted. -

Pharmacological Applications :

In a pharmacological study focusing on neuroprotective effects, methyl phenethyldithiocarbamate was shown to reduce neuronal apoptosis in cultured neurons exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing carbamic acid, phenethyldithio-, methyl ester with high purity?

Synthesis typically involves coupling phenethyldithiol with methyl carbamoyl chloride under controlled conditions. Key parameters include:

- Temperature : 0–5°C to minimize side reactions like oxidation of thiol groups .

- Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates .

- Catalyst : Triethylamine (TEA) to neutralize HCl byproducts and accelerate nucleophilic substitution .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98%) .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra for signals corresponding to the methyl ester (~δ 3.6 ppm) and phenethyl-dithio moiety (δ 2.8–3.2 ppm for -S-CH-) .

- FT-IR : Confirm carbamate C=O stretch at ~1700 cm and S-S/S-H vibrations (500–600 cm) .

- Mass spectrometry (HRMS) : Exact mass matching (±2 ppm) for molecular ion [M+H] .

Q. What factors influence the compound’s stability during storage and experimental use?

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 4) due to carbamate hydrolysis. Store in neutral buffers (e.g., PBS) .

- Light/oxygen exposure : The dithio group oxidizes to disulfides; store under argon in amber vials at -20°C .

- Solubility : Prefer DMSO for stock solutions (50 mM) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can reaction mechanisms involving the dithio and carbamate groups be elucidated?

- Kinetic studies : Monitor nucleophilic substitution at the carbamate carbonyl using stopped-flow UV-Vis (λ = 240 nm for thiourea intermediates) .

- Isotopic labeling : O-tracing in hydrolysis experiments to distinguish between ester cleavage and carbamate decomposition pathways .

- Computational modeling : Density Functional Theory (DFT) to map transition states for dithiolate attack on the carbamate .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Batch variability : Quantify impurities (e.g., disulfide byproducts) via LC-MS and correlate with bioassay results (e.g., enzyme inhibition IC) .

- Assay conditions : Standardize redox conditions (e.g., add 1 mM DTT to stabilize dithio groups in cell-based assays) .

- Cross-validate targets : Use SPR (surface plasmon resonance) to confirm direct binding to purported enzymes like histone deacetylases (HDACs) .

Q. How does structural modification of the phenethyl-dithio moiety alter bioactivity?

Comparative studies with analogs reveal:

| Compound | Structural Modification | Biological Impact |

|---|---|---|

| Phenethyl-dithio derivative | Baseline (no modification) | HDAC inhibition (IC = 1.2 µM) |

| Methyl-dithio analog | Shorter alkyl chain | Reduced cell permeability (logP = 1.8 vs. 3.2) |

| Phenyl-thioester analog | Replaced dithio with thioester | Loss of redox-sensitive activity |

Q. What methodologies optimize in vivo pharmacokinetic profiling for this compound?

- Radiolabeling : Synthesize C-labeled version (e.g., CH-ester) for mass balance studies .

- Metabolite identification : Use hepatocyte incubations + LC-QTOF to detect glutathione adducts from dithio oxidation .

- PK/PD modeling : Fit plasma concentration-time data to a two-compartment model to estimate t and V .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.